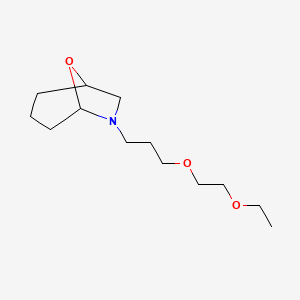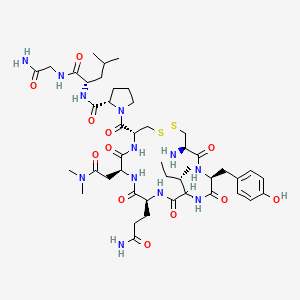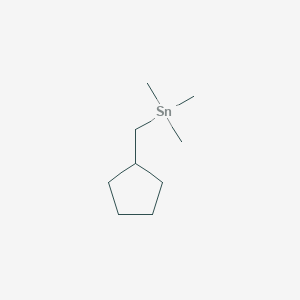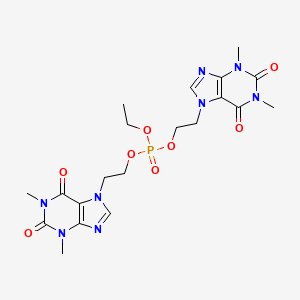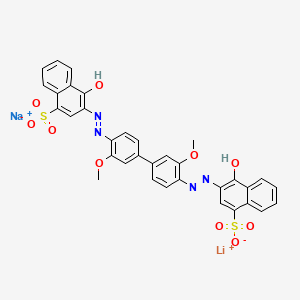![molecular formula C15H14O B14458303 4-methyl-2-[(E)-2-phenylethenyl]phenol CAS No. 71621-93-7](/img/structure/B14458303.png)
4-methyl-2-[(E)-2-phenylethenyl]phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-methyl-2-[(E)-2-phenylethenyl]phenol is an organic compound that belongs to the class of phenols. It is characterized by a phenol group (a hydroxyl group attached to a benzene ring) substituted with a methyl group and a phenylethenyl group. This compound is known for its aromatic properties and is used in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-2-[(E)-2-phenylethenyl]phenol can be achieved through several methods. One common approach involves the Friedel-Crafts alkylation reaction, where a phenol derivative undergoes alkylation with an appropriate alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). Another method involves the nucleophilic aromatic substitution reaction, where a halogenated phenol reacts with a nucleophile under basic conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
4-methyl-2-[(E)-2-phenylethenyl]phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction of quinones derived from this compound can yield hydroquinones.
Common Reagents and Conditions
Major Products Formed
The major products formed from these reactions include quinones, hydroquinones, and various substituted phenols, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
4-methyl-2-[(E)-2-phenylethenyl]phenol has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-methyl-2-[(E)-2-phenylethenyl]phenol involves its interaction with various molecular targets and pathways. For example, in biological systems, it may act as a protonophore, disrupting proton gradients across membranes and affecting cellular energy production . The compound’s phenolic structure allows it to participate in redox reactions, influencing various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
4-methyl-2-[(E)-2-phenylethenyl]phenol can be compared with other similar compounds such as:
p-Cresol (4-methylphenol): Similar in structure but lacks the phenylethenyl group.
Eugenol: Contains a methoxy group instead of a methyl group and has different biological activities.
2,4-Dinitrophenol: Known for its use as a weight loss agent but has a different mechanism of action as a protonophore.
These comparisons highlight the unique structural features and applications of this compound.
Eigenschaften
CAS-Nummer |
71621-93-7 |
|---|---|
Molekularformel |
C15H14O |
Molekulargewicht |
210.27 g/mol |
IUPAC-Name |
4-methyl-2-[(E)-2-phenylethenyl]phenol |
InChI |
InChI=1S/C15H14O/c1-12-7-10-15(16)14(11-12)9-8-13-5-3-2-4-6-13/h2-11,16H,1H3/b9-8+ |
InChI-Schlüssel |
DQXLZQKEKRNHCC-CMDGGOBGSA-N |
Isomerische SMILES |
CC1=CC(=C(C=C1)O)/C=C/C2=CC=CC=C2 |
Kanonische SMILES |
CC1=CC(=C(C=C1)O)C=CC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



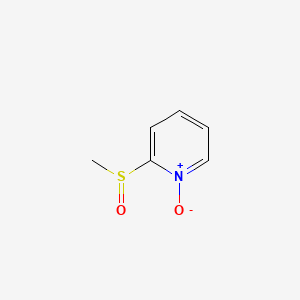
![Methanone, [4-(1-methylpropyl)phenyl]phenyl-](/img/structure/B14458237.png)
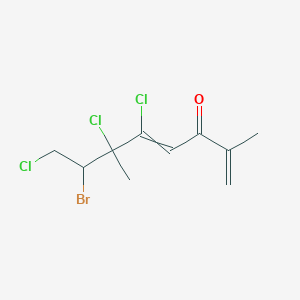
![Benzenamine, 5-[(4-aminophenyl)methyl]-2-methyl-](/img/structure/B14458243.png)
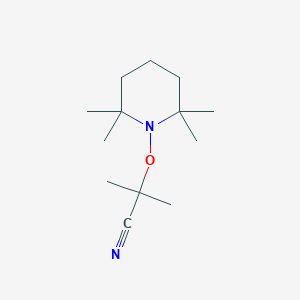
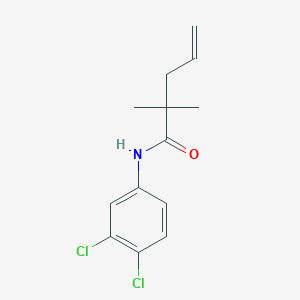
![1-Chloro-2-[(2,4-dinitrophenyl)sulfanyl]cyclooctane](/img/structure/B14458260.png)
